molecular formula C14H14BrNO3S B14413492 5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 81167-73-9

5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14413492
CAS No.: 81167-73-9
M. Wt: 356.24 g/mol
InChI Key: DNZGNBVHQRAYDS-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylphenyl group, and a methanesulfonyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific reactivity and binding properties are required .

Properties

CAS No.

81167-73-9

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

5-bromo-2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C14H14BrNO3S/c1-10-3-4-11(2)12(7-10)9-20(18,19)14-6-5-13(15)8-16(14)17/h3-8H,9H2,1-2H3

InChI Key

DNZGNBVHQRAYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=C(C=C2)Br)[O-]

Origin of Product

United States

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